Methyl 2-hydroxy-4-(ethylthio)benzoate
Description
Methyl 2-hydroxy-4-(ethylthio)benzoate is a benzoate ester derivative characterized by a hydroxy group at the ortho position (C2) and an ethylthio (-SC₂H₅) substituent at the para position (C4) on the aromatic ring, with a methyl ester group at the carboxyl position. The hydroxy group enhances polarity and acidity, while the ethylthio group introduces sulfur-based electronic and steric effects, distinguishing it from simpler alkyl or oxygen-substituted benzoates.
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
methyl 4-ethylsulfanyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3S/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
YBEDLEVQHBMYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*LogP: Octanol-water partition coefficient.
- Solubility: The ortho-hydroxy group in this compound increases water solubility compared to non-hydroxylated analogues like methyl 4-methylbenzoate. However, the ethylthio group introduces hydrophobicity, reducing aqueous solubility relative to methyl salicylate .
- Acidity : The ortho-hydroxy group (pKa ~8–10) is more acidic than aliphatic alcohols due to resonance stabilization, comparable to methyl salicylate .
Reactivity and Stability
- Ester Hydrolysis : The methyl ester is susceptible to alkaline hydrolysis, similar to other benzoates. The electron-withdrawing hydroxy group may accelerate hydrolysis relative to alkyl-substituted derivatives .
- Oxidation : The ethylthio group can oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, a reactivity absent in oxygen-based analogues like methyl salicylate .
- Electrophilic Substitution : The ortho-hydroxy group directs electrophiles to the para position, which is already occupied by the ethylthio group. This may limit further substitution compared to unsubstituted benzoates .
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